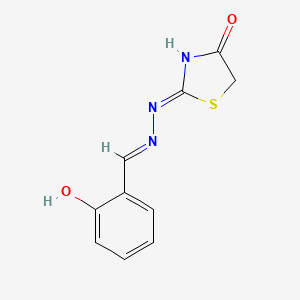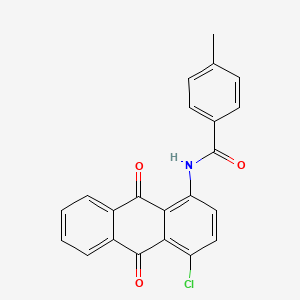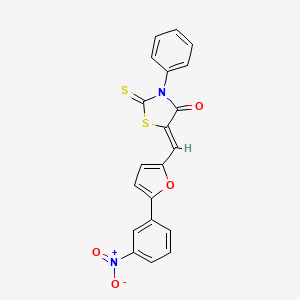
N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a butyl-substituted phenyl group and an isoindoline-1,3-dione moiety attached to a hexanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide typically involves the following steps:
Formation of the Isoindoline-1,3-dione Moiety: This can be achieved by the reaction of phthalic anhydride with an appropriate amine under acidic or basic conditions.
Attachment of the Hexanamide Chain: The hexanamide chain can be introduced through a nucleophilic substitution reaction, where the isoindoline-1,3-dione moiety reacts with a hexanoyl chloride in the presence of a base such as triethylamine.
Introduction of the Butyl-Substituted Phenyl Group: The final step involves the coupling of the butyl-substituted phenyl group to the hexanamide chain, which can be accomplished using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives or reduced isoindoline-1,3-dione moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can serve as a tool for studying biological processes and pathways, including enzyme inhibition and protein interactions.
作用機序
The mechanism of action of N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline-1,3-dione moiety may play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The butyl-substituted phenyl group and hexanamide chain can influence the compound’s overall binding affinity and selectivity.
類似化合物との比較
Similar Compounds
N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanamide: Similar structure but with a pentanamide chain instead of hexanamide.
N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanamide: Similar structure but with a heptanamide chain instead of hexanamide.
N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)octanamide: Similar structure but with an octanamide chain instead of hexanamide.
Uniqueness
N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide is unique due to its specific combination of functional groups and chain length, which can influence its chemical reactivity, binding affinity, and overall biological activity. This uniqueness makes it a valuable compound for various scientific research applications.
特性
分子式 |
C24H28N2O3 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
N-(4-butylphenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C24H28N2O3/c1-2-3-9-18-13-15-19(16-14-18)25-22(27)12-5-4-8-17-26-23(28)20-10-6-7-11-21(20)24(26)29/h6-7,10-11,13-16H,2-5,8-9,12,17H2,1H3,(H,25,27) |
InChIキー |
ARFSHJQOCZNESF-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,5-dimethyl-2-phenyl-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11705048.png)
![methyl 4-({N-[(4-methylphenyl)sulfonyl]phenylalanyl}amino)benzoate](/img/structure/B11705061.png)

![3,4-Dibromo-6-ethoxy-2-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}methyl]phenol](/img/structure/B11705064.png)
![4-(4-chlorophenyl)-N~1~-[(E)-(2,4-dichlorophenyl)methylidene]-1H-imidazole-1,2-diamine](/img/structure/B11705068.png)

![N'-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11705077.png)
![N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl]acetamide](/img/structure/B11705083.png)

![2-(2,4-dichlorophenoxy)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11705107.png)
![4-(2,4-dichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B11705108.png)
![1,5-dimethyl-4-({(E)-[5-(2-methylphenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11705110.png)
![3-{acetyl[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B11705111.png)
